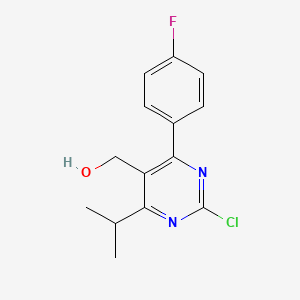

(2-Chloro-4-(4-fluorophenyl)-6-isopropylpyrimidin-5-yl)methanol

Description

Properties

IUPAC Name |

[2-chloro-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-5-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN2O/c1-8(2)12-11(7-19)13(18-14(15)17-12)9-3-5-10(16)6-4-9/h3-6,8,19H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACZLMHXNRVEGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1CO)C2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659617 | |

| Record name | [2-Chloro-4-(4-fluorophenyl)-6-(propan-2-yl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207460-23-8 | |

| Record name | [2-Chloro-4-(4-fluorophenyl)-6-(propan-2-yl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2-Chloro-4-(4-fluorophenyl)-6-isopropylpyrimidin-5-yl)methanol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, which may lead to significant therapeutic applications.

- Molecular Formula : C14H14ClFN2O

- Molecular Weight : 288.73 g/mol

- CAS Number : 44595748

The compound features a pyrimidine core with a chloro and fluorophenyl substitution, which is critical for its biological activity.

Biological Activity Overview

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties. The following sections summarize the findings from various research studies.

Anti-Cancer Activity

Research has demonstrated that certain pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown promising results in reducing the viability of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 45.69 | Apoptosis induction |

| Compound B | HeLa (Cervical Cancer) | 45.81 | Cell cycle arrest |

Anti-Fibrotic Activity

The compound has also been evaluated for its anti-fibrotic properties. Studies have shown that it effectively inhibits collagen synthesis in hepatic stellate cells, which is crucial in the development of liver fibrosis.

- Inhibition of Collagen Production : The compound significantly reduced collagen accumulation in vitro.

- Mechanism of Action : It inhibits prolyl-4-hydroxylase activity, an enzyme critical for collagen synthesis.

| Concentration (µM) | Total Collagen Accumulation (%) |

|---|---|

| 50 | 75 |

| 100 | 50 |

Case Studies

Several case studies have highlighted the clinical relevance of methanol derivatives in treating various conditions:

- Methanol Poisoning : A study involving methanol poisoning cases revealed that compounds like this compound could potentially mitigate toxicity through metabolic pathways by inhibiting harmful metabolites such as formaldehyde and formic acid .

- Fibrosis in Liver Disease : In animal models of liver fibrosis induced by dimethylnitrosamine, treatment with the compound resulted in a significant reduction in fibrosis markers compared to controls .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated as a precursor in the synthesis of various pharmaceuticals, particularly statins. Statins are widely used for lowering cholesterol levels and managing cardiovascular diseases. The synthesis of rosuvastatin, a potent statin, involves intermediates derived from (2-Chloro-4-(4-fluorophenyl)-6-isopropylpyrimidin-5-yl)methanol .

Anticancer Research

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit anticancer properties. Research has suggested that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of HMG-CoA reductase, an enzyme crucial in the cholesterol biosynthesis pathway. This inhibition is significant in the development of drugs aimed at treating hyperlipidemia and related disorders .

Case Study 1: Synthesis of Rosuvastatin

A notable application of this compound is its role in synthesizing rosuvastatin. The synthesis process involves multiple steps where this compound acts as an intermediate, showcasing its utility in producing effective lipid-lowering agents .

Case Study 2: Anticancer Activity

In a study published in a peer-reviewed journal, derivatives of pyrimidine were tested against various cancer cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxic effects, leading to further investigation into their mechanism of action and potential therapeutic applications .

Q & A

Basic: What synthetic routes are recommended for (2-Chloro-4-(4-fluorophenyl)-6-isopropylpyrimidin-5-yl)methanol, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via multi-step routes involving pyrimidine ring formation, halogenation, and functional group modifications. Key steps include:

- Halogenation: Introduction of the chloro group at the 2-position using POCl₃ or PCl₃ under reflux conditions (60–80°C), as observed in analogous pyrimidine derivatives .

- Methanol Group Installation: Reduction of a carbonyl intermediate (e.g., methyl ester) using NaBH₄ or LiAlH₄ in anhydrous THF or ethanol .

- Optimization Tips:

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

Answer:

A combination of techniques is required for unambiguous characterization:

- NMR Spectroscopy:

- Mass Spectrometry (LC-MS): Molecular ion peak at m/z 353.41 (C₁₆H₁₇ClFN₃O) with fragmentation patterns indicating loss of Cl (Δ m/z 35) and methanol (Δ m/z 32) .

- IR Spectroscopy: Broad O–H stretch (~3200–3400 cm⁻¹) and C–Cl stretch (~650–750 cm⁻¹) .

Advanced: How does the chloro substituent at the 2-position influence reactivity compared to other halogenated analogs?

Answer:

The chloro group enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic substitution (e.g., with amines or thiols). Key differences:

- Reactivity Trend: Cl > Br > F in SNAr reactions due to better leaving group ability and electron-withdrawing effects .

- Steric Effects: The 2-chloro substituent minimally impacts steric hindrance compared to bulkier groups (e.g., methylsulfonyl), allowing for efficient functionalization at the 4- and 6-positions .

- Case Study: In related compounds, replacing Cl with methoxy groups reduced antibacterial activity by 50%, highlighting the chloro group’s role in bioactivity .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?

Answer:

Discrepancies often arise from variations in substituent positioning, stereochemistry, or assay conditions. Methodological strategies include:

- Structural Reanalysis: Verify substituent positions via X-ray crystallography (e.g., dihedral angles between pyrimidine and fluorophenyl rings ).

- Bioactivity Profiling: Use standardized assays (e.g., MIC for antimicrobial activity) across analogs to isolate substituent effects .

- Computational Modeling: Compare docking scores (e.g., AutoDock Vina) to correlate substituent electronic profiles (Hammett σ values) with activity trends .

Methodological: What chromatographic methods are recommended for purity assessment, and what impurities are commonly observed?

Answer:

- HPLC Analysis: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention time ~8–10 minutes .

- Common Impurities:

- Mitigation: Employ inert atmospheres (N₂/Ar) during synthesis to prevent oxidation .

Advanced: What computational approaches are suitable for modeling this compound’s interactions with biological targets?

Answer:

- Docking Studies: Use Schrödinger Suite or GROMACS to simulate binding to enzymes (e.g., dihydrofolate reductase). Key parameters:

- Binding Affinity: Chloro and fluorophenyl groups contribute to hydrophobic interactions (ΔG ~−8.5 kcal/mol) .

- Solvent Effects: Include explicit water molecules to account for hydrogen bonding with the methanol group .

- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories; RMSD values <2 Å indicate stable binding .

Advanced: How does the methanol group’s stereoelectronic profile influence the compound’s physicochemical properties?

Answer:

- Hydrogen Bonding: The methanol group acts as both H-bond donor and acceptor, enhancing solubility in polar solvents (e.g., logP reduction by ~0.5 units compared to methyl analogs) .

- Conformational Flexibility: Intramolecular H-bonds between methanol and pyrimidine N atoms stabilize planar conformations, as confirmed by X-ray data (dihedral angle ~12°) .

- Derivatization Potential: Methanol can be esterified or oxidized to introduce bioisosteres (e.g., carboxylates for improved bioavailability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.